molecular formula C13H19BrO2 B13850682 3-[4-(4-Bromobutoxy)phenyl]propan-1-ol

3-[4-(4-Bromobutoxy)phenyl]propan-1-ol

Cat. No.: B13850682
M. Wt: 287.19 g/mol
InChI Key: UIOFOGDRFCECOB-UHFFFAOYSA-N
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Description

3-[4-(4-Bromobutoxy)phenyl]propan-1-ol is an organic compound featuring a propanol backbone (hydroxyl group at the terminal carbon) attached to a para-substituted phenyl ring. The phenyl ring is further substituted with a 4-bromobutoxy chain, where the bromine atom is located on the fourth carbon of the butoxy group. This structure imparts unique physicochemical properties, including moderate polarity (due to the hydroxyl group) and enhanced lipophilicity (from the bromine and butoxy chain).

Properties

Molecular Formula

C13H19BrO2

Molecular Weight

287.19 g/mol

IUPAC Name

3-[4-(4-bromobutoxy)phenyl]propan-1-ol

InChI

InChI=1S/C13H19BrO2/c14-9-1-2-11-16-13-7-5-12(6-8-13)4-3-10-15/h5-8,15H,1-4,9-11H2

InChI Key

UIOFOGDRFCECOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCO)OCCCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Bromobutoxy)phenyl]propan-1-ol typically involves the reaction of 4-bromobutanol with 4-hydroxyphenylpropanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Bromobutoxy)phenyl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-[4-(4-Bromobutoxy)phenyl]propanal or 3-[4-(4-Bromobutoxy)phenyl]propanone.

    Reduction: Formation of 3-[4-(4-Butoxy)phenyl]propan-1-ol.

    Substitution: Formation of 3-[4-(4-Azidobutoxy)phenyl]propan-1-ol or 3-[4-(4-Thiobutoxy)phenyl]propan-1-ol.

Scientific Research Applications

3-[4-(4-Bromobutoxy)phenyl]propan-1-ol has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(4-Bromobutoxy)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The bromobutoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, resulting in specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 3-[4-(4-Bromobutoxy)phenyl]propan-1-ol but differ in substituents or functional groups:

3-(4-Bromophenyl)propan-1-ol (CAS 25574-11-2)
  • Structure : Lacks the butoxy chain; bromine is directly attached to the para position of the phenyl ring.
  • Molecular Formula : C₉H₁₁BrO
  • Molecular Weight : 215.09 g/mol
  • Key Differences : The absence of the butoxy chain reduces molecular weight and lipophilicity compared to the target compound. The bromine on the aromatic ring may participate in electrophilic aromatic substitution rather than aliphatic nucleophilic substitution .
3-(4-Tert-butylphenyl)propan-1-ol
  • Structure : Features a bulky tert-butyl group instead of the bromobutoxy chain.
  • Molecular Formula : C₁₃H₂₀O
  • Molecular Weight : 192.30 g/mol
  • Key Differences : The tert-butyl group increases steric hindrance and lipophilicity (XlogP = 3.50) but eliminates the reactivity associated with bromine. This compound may exhibit improved membrane permeability in biological systems .
3-[4-(Hydroxymethyl)phenyl]propan-1-ol (CAS 38628-53-4)
  • Structure : Substituted with a hydroxymethyl group (–CH₂OH) on the phenyl ring.
  • Molecular Formula : C₁₀H₁₄O₂
  • Molecular Weight : 166.22 g/mol
  • Key Differences : The hydroxymethyl group enhances polarity and hydrogen-bonding capacity, increasing aqueous solubility. This contrasts with the bromobutoxy chain, which prioritizes hydrophobic interactions .
1-[4-(4-Bromobutoxy)phenyl]propan-1-one
  • Structure : Replaces the terminal hydroxyl group of the target compound with a ketone.
  • Molecular Formula : C₁₃H₁₇BrO₂
  • Molecular Weight : 285.18 g/mol
  • Key Differences: The ketone group alters reactivity, enabling participation in nucleophilic additions or reductions.

Physicochemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituent Characteristics Notable Properties
This compound C₁₃H₁₇BrO₂ 285.18 –OH, –O–(CH₂)₄Br Bromine on aliphatic chain Moderate polarity, reactive bromine
3-(4-Bromophenyl)propan-1-ol C₉H₁₁BrO 215.09 –OH, –Br (aromatic) Bromine on aromatic ring Lower lipophilicity, aromatic reactivity
3-(4-Tert-butylphenyl)propan-1-ol C₁₃H₂₀O 192.30 –OH, –C(CH₃)₃ Bulky tert-butyl group High lipophilicity (XlogP = 3.50)
3-[4-(Hydroxymethyl)phenyl]propan-1-ol C₁₀H₁₄O₂ 166.22 –OH, –CH₂OH Hydroxymethyl on aromatic ring High polarity, water-soluble
1-[4-(4-Bromobutoxy)phenyl]propan-1-one C₁₃H₁₇BrO₂ 285.18 –C=O, –O–(CH₂)₄Br Ketone instead of alcohol Reduced polarity, ketone reactivity

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